molecular formula C13H20O B3046045 Benzenemethanol, 4-hexyl- CAS No. 118578-88-4

Benzenemethanol, 4-hexyl-

Cat. No.: B3046045
CAS No.: 118578-88-4
M. Wt: 192.3 g/mol
InChI Key: YUQUKICJPWOXTB-UHFFFAOYSA-N
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Description

Benzenemethanol, 4-hexyl- is an organic compound that belongs to the class of benzyl alcohols. It is characterized by a benzene ring substituted with a methanol group and a hexyl chain at the para position. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzenemethanol, 4-hexyl- can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of benzene with hexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting 4-hexylbenzene is then subjected to a hydroxymethylation reaction using formaldehyde and a base like sodium hydroxide to yield Benzenemethanol, 4-hexyl-.

Industrial Production Methods: In industrial settings, the production of Benzenemethanol, 4-hexyl- often involves continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions, such as controlled temperature and pressure, enhances the efficiency of the synthesis.

Types of Reactions:

    Oxidation: Benzenemethanol, 4-hexyl- can undergo oxidation reactions to form corresponding aldehydes and carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of Benzenemethanol, 4-hexyl- can lead to the formation of the corresponding alkane. Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: The hydroxyl group in Benzenemethanol, 4-hexyl- can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Thionyl chloride or phosphorus tribromide under reflux conditions.

Major Products Formed:

    Oxidation: 4-hexylbenzaldehyde, 4-hexylbenzoic acid.

    Reduction: 4-hexylbenzene.

    Substitution: 4-hexylbenzyl chloride, 4-hexylbenzyl bromide.

Scientific Research Applications

Benzenemethanol, 4-hexyl- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studies have explored its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It is used in the manufacture of fragrances, flavors, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of Benzenemethanol, 4-hexyl- involves its interaction with biological membranes and enzymes. The hydroxyl group can form hydrogen bonds with amino acid residues in enzymes, potentially inhibiting their activity. Additionally, the hydrophobic hexyl chain allows the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

    Benzenemethanol: Lacks the hexyl chain, making it less hydrophobic.

    4-hexylresorcinol: Contains two hydroxyl groups on the benzene ring, providing different chemical properties.

    4-hexylbenzaldehyde: An oxidation product of Benzenemethanol, 4-hexyl-, with an aldehyde group instead of a hydroxyl group.

Uniqueness: Benzenemethanol, 4-hexyl- is unique due to its combination of an aromatic benzene ring, a hydrophilic hydroxyl group, and a hydrophobic hexyl chain. This unique structure allows it to interact with both hydrophilic and hydrophobic environments, making it versatile in various applications.

Properties

IUPAC Name

(4-hexylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-2-3-4-5-6-12-7-9-13(11-14)10-8-12/h7-10,14H,2-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQUKICJPWOXTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00571164
Record name (4-Hexylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118578-88-4
Record name (4-Hexylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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